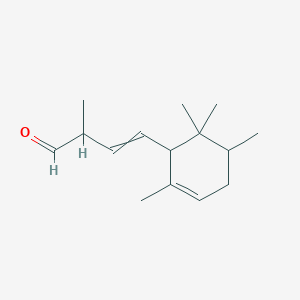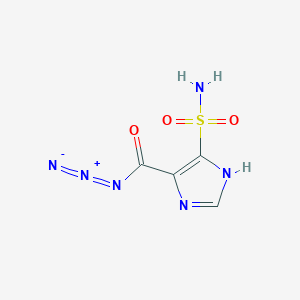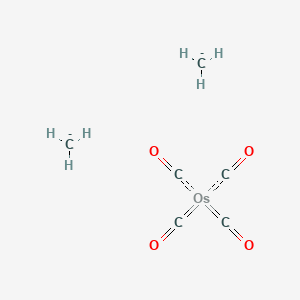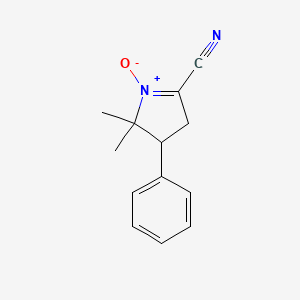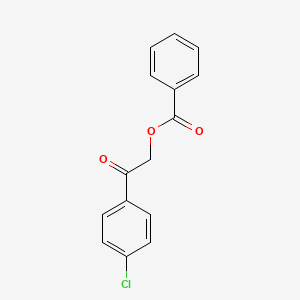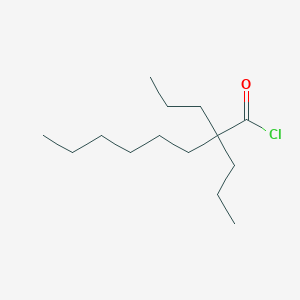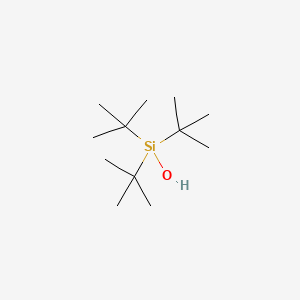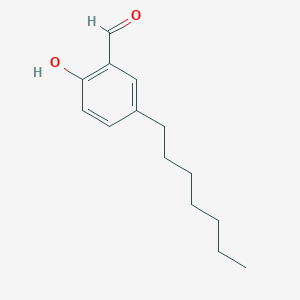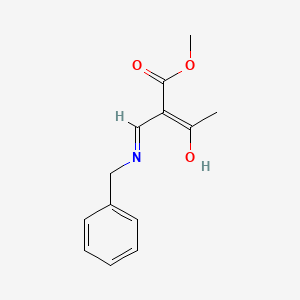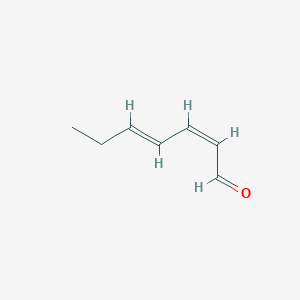
(Z,E)-2,4-heptadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,E)-2,4-heptadienal is an organic compound characterized by the presence of two double bonds in its heptadienal structure. This compound is a type of aldehyde, which is a class of organic compounds containing a formyl group. The (Z,E) notation indicates the specific geometric configuration of the double bonds, with “Z” (zusammen) meaning “together” and “E” (entgegen) meaning “opposite” in German. This configuration plays a crucial role in the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-2,4-heptadienal can be achieved through various methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another common method is the semi-hydrogenation of alkynes using selective nanocatalysts, which allows for the precise control of the double bond configuration .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to ensure high selectivity and yield. The process typically includes the hydrogenation of precursors under controlled conditions to achieve the desired geometric configuration .
Analyse Des Réactions Chimiques
Types of Reactions
(Z,E)-2,4-heptadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds can participate in addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include heptanoic acid (from oxidation), heptanol (from reduction), and various substituted heptadienals (from substitution reactions).
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z,E)-2,4-heptadienal is used as a building block for the synthesis of more complex molecules. Its unique geometric configuration makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential role in cell signaling and as a bioactive compound. It is also used in the synthesis of biologically active molecules that can be used in drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives are investigated for their anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors due to its distinct aroma. It is also employed in the synthesis of polymers and other materials .
Mécanisme D'action
The mechanism of action of (Z,E)-2,4-heptadienal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include the modulation of oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (Z,E)-2,4-heptadienal include other heptadienals and alkenals, such as (E,E)-2,4-heptadienal and (Z,Z)-2,4-heptadienal. These compounds share similar structural features but differ in the geometric configuration of their double bonds .
Uniqueness
The uniqueness of this compound lies in its specific (Z,E) configuration, which imparts distinct chemical and biological properties. This configuration affects the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
59121-26-5 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(2Z,4E)-hepta-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5- |
Clé InChI |
SATICYYAWWYRAM-ICWBMWKASA-N |
SMILES isomérique |
CC/C=C/C=C\C=O |
SMILES canonique |
CCC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
